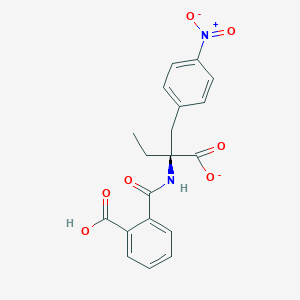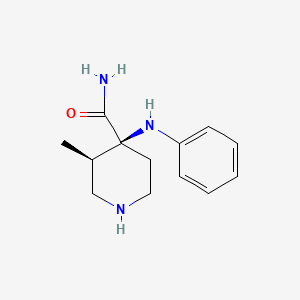
benzyl(triphenyl)phosphanium;4-chloro-3-methylphenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(triphenyl)phosphanium;4-chloro-3-methylphenolate is a chemical compound that combines the properties of benzyltriphenylphosphonium and 4-chloro-3-methylphenolate. This compound is known for its applications in organic synthesis and as a phase-transfer catalyst. It is a quaternary phosphonium salt, which makes it highly soluble in water and polarizable solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl(triphenyl)phosphanium;4-chloro-3-methylphenolate typically involves the reaction of triphenylphosphine with benzyl chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl(triphenyl)phosphanium;4-chloro-3-methylphenolate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It undergoes nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Applications De Recherche Scientifique
Benzyl(triphenyl)phosphanium;4-chloro-3-methylphenolate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of benzyl(triphenyl)phosphanium;4-chloro-3-methylphenolate involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, such as from an aqueous phase to an organic phase. This enhances the reaction rate and efficiency. The compound interacts with molecular targets by forming complexes with reactants, thereby stabilizing transition states and lowering activation energy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used in the Wittig reaction.
Benzyltriphenylphosphonium chloride: Similar in structure but lacks the 4-chloro-3-methylphenolate component.
Uniqueness
Benzyl(triphenyl)phosphanium;4-chloro-3-methylphenolate is unique due to its combined properties of benzyltriphenylphosphonium and 4-chloro-3-methylphenolate. This combination enhances its solubility and reactivity, making it more effective as a phase-transfer catalyst and in various chemical reactions .
Propriétés
Numéro CAS |
93841-03-3 |
|---|---|
Formule moléculaire |
C32H28ClOP |
Poids moléculaire |
495.0 g/mol |
Nom IUPAC |
benzyl(triphenyl)phosphanium;4-chloro-3-methylphenolate |
InChI |
InChI=1S/C25H22P.C7H7ClO/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-5-4-6(9)2-3-7(5)8/h1-20H,21H2;2-4,9H,1H3/q+1;/p-1 |
Clé InChI |
DHKCGXFVRLDEBU-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=CC(=C1)[O-])Cl.C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


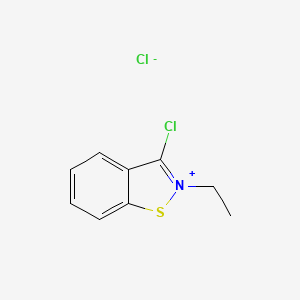
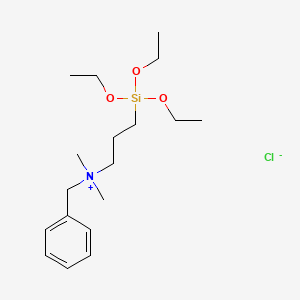
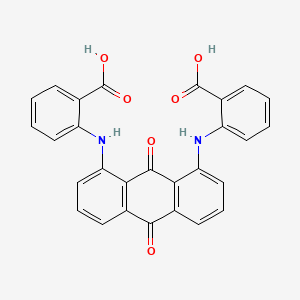


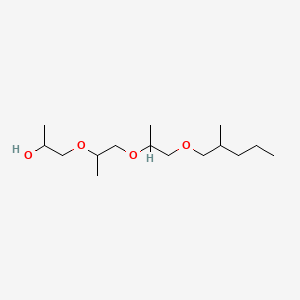
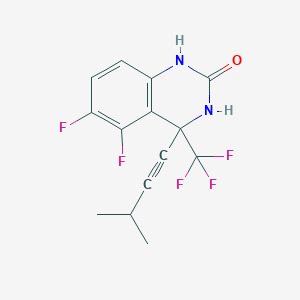
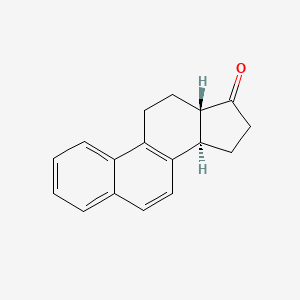
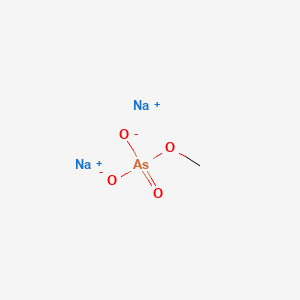

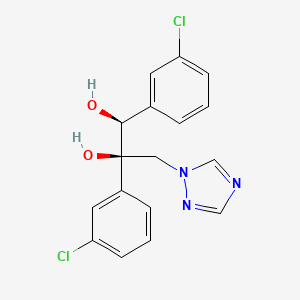
![Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride](/img/structure/B12680170.png)
